1-Azakenpaullone

Vue d'ensemble

Description

AZAKENPAULLONE est un composé organique synthétique connu pour son inhibition puissante et sélective de la glycogène synthase kinase-3β (GSK-3β). Cette enzyme joue un rôle crucial dans divers processus cellulaires, notamment la signalisation de l'insuline, la synthèse du glycogène et les voies de signalisation Wnt .

Applications De Recherche Scientifique

Osteoblastic Differentiation and Bone Tissue Engineering

Mechanism of Action : 1-Azakenpaullone enhances osteoblastic differentiation in human mesenchymal stem cells (MSCs) through the activation of Wnt signaling pathways. This activation leads to the nuclear accumulation of β-catenin, which is essential for the expression of osteoblast-specific genes such as Runx2.

Key Findings :

- Increased Alkaline Phosphatase (ALP) Activity : Treatment with this compound significantly increased ALP activity in MSCs, indicating enhanced osteoblastic differentiation .

- Mineralized Matrix Formation : The compound promoted mineralized matrix formation, confirmed by Alizarin red staining .

- Gene Expression Profiling : Global gene expression analysis revealed that this compound treatment resulted in the upregulation of 1750 mRNA transcripts associated with bone formation, including key markers like COL1A1 and OPN .

| Parameter | Control (DMSO) | This compound (3 µM) |

|---|---|---|

| ALP Activity (relative units) | Baseline | Significantly increased |

| Mineralized Matrix Formation | Minimal | Substantial |

| Upregulated Genes | - | ALP, OC, ON, COL1A1, OPN |

Cellular Regeneration and Regenerative Medicine

Recent studies suggest that this compound may have broader implications in cellular regeneration beyond bone tissue. Its selective inhibition of GSK-3β can promote cellular survival and proliferation in various contexts.

Research Insights :

- Enhanced Cell Viability : In vitro studies demonstrated that MSCs treated with this compound exhibited improved viability compared to controls .

- Potential for Tissue Engineering : The compound's ability to modulate signaling pathways related to cell growth makes it a promising candidate for applications in tissue engineering and regenerative therapies .

Neuroprotection and Cognitive Enhancement

In the field of neuroscience, GSK-3β inhibitors like this compound have been investigated for their neuroprotective effects.

Case Studies :

- Tau Phosphorylation Reduction : Research indicates that GSK-3β inhibition can reduce tau phosphorylation, a key factor in neurodegenerative diseases such as Alzheimer's .

- Cognitive Improvement in Animal Models : In transgenic mouse models expressing human tau, treatment with GSK-3 inhibitors led to reduced tau aggregation and improved cognitive functions .

Mécanisme D'action

Target of Action

1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme that regulates multiple signal transduction pathways . In contrast to other paullones, this analogue has insignificant activity at the phylogenetically related cyclin-dependent kinases (CDKs) CDK1 and CDK5 .

Mode of Action

This compound acts by competitively inhibiting the ATP-binding site of GSK-3β . This inhibition prevents the phosphorylation of downstream targets of GSK-3β, thereby altering the activity of these targets and their associated biochemical pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GSK-3β pathway . GSK-3β negatively regulates several aspects of insulin signaling, and upregulated GSK-3β activity may be involved in the development of insulin resistance in type 2 diabetes . Therefore, the inhibition of GSK-3β by this compound can potentially have therapeutic effects in conditions like type 2 diabetes .

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its intracellular target,

Méthodes De Préparation

La synthèse d'AZAKENPAULLONE implique un protocole en deux étapes comprenant une cyclisation intramoléculaire catalysée par le trichlorure d'indium dans des conditions réactionnelles douces . Cette méthode a démontré une efficacité de synthèse considérablement améliorée et une réduction du rejet de déchets. Le processus de synthèse concis est le suivant :

Étape 1 : Cyclisation intramoléculaire catalysée par le trichlorure d'indium.

Étape 2 : Conditions réactionnelles douces pour terminer la synthèse.

Cette méthode non seulement améliore l'efficacité de la synthèse, mais réduit également l'impact environnemental .

Analyse Des Réactions Chimiques

AZAKENPAULLONE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du composé.

Substitution : AZAKENPAULLONE peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

AZAKENPAULLONE a un large éventail d'applications de recherche scientifique, notamment :

Régénération cellulaire : Il est utilisé pour promouvoir la régénération cellulaire et a montré un potentiel en médecine régénérative.

Recherche sur les cellules souches : Le composé est utilisé pour induire la totipotence dans les cellules souches embryonnaires, ce qui le rend précieux dans la recherche sur les cellules souches.

Maladies neurodégénératives : En raison de son inhibition de la GSK-3β, AZAKENPAULLONE est étudié pour son potentiel dans le traitement des maladies neurodégénératives.

Recherche sur le diabète : Le rôle du composé dans les voies de signalisation de l'insuline en fait un candidat pour la recherche sur le diabète.

5. Mécanisme d'action

AZAKENPAULLONE exerce ses effets en inhibant sélectivement la glycogène synthase kinase-3β (GSK-3β). Cette inhibition affecte plusieurs voies cellulaires, notamment la signalisation de l'insuline, la synthèse du glycogène et la signalisation Wnt . Le composé agit comme un inhibiteur compétitif de l'ATP, se liant au site de liaison de l'ATP de la GSK-3β et empêchant son activité . Cette inhibition conduit à divers effets en aval, notamment une augmentation de la prolifération cellulaire, de la souche et de la différenciation .

Comparaison Avec Des Composés Similaires

AZAKENPAULLONE est unique en raison de son inhibition sélective de la GSK-3β, avec une activité minimale sur d'autres kinases apparentées telles que les kinases dépendantes des cyclines (CDK) CDK1 et CDK5 . Des composés similaires comprennent :

Kenpaullone : Un autre inhibiteur de la GSK-3β, mais avec une activité plus large sur les CDK.

TTNPB : Un analogue de l'acide rétinoïque qui active sélectivement les récepteurs de l'acide rétinoïque.

Ces composés partagent des similitudes dans leurs mécanismes d'action, mais diffèrent dans leur sélectivité et leurs applications spécifiques.

Activité Biologique

1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that has garnered attention for its potential applications in regenerative medicine, particularly in enhancing osteoblast differentiation and function in human mesenchymal stem cells (MSCs). This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

This compound selectively inhibits GSK-3β, a key regulator in various signaling pathways including Wnt, Hedgehog, and TGFβ. By inhibiting GSK-3β, this compound promotes the activation of these pathways, which are crucial for cell proliferation, differentiation, and survival. The compound has been shown to enhance the expression of osteoblast-specific genes and increase alkaline phosphatase (ALP) activity, a marker of osteoblastic differentiation.

Osteoblastic Differentiation

A pivotal study demonstrated that treatment with this compound significantly increased ALP activity and mineralized matrix formation in human MSCs. The study utilized a concentration of 3 µM and reported the following key findings:

- Gene Expression : Global gene expression profiling revealed that this compound treatment led to the upregulation of 1750 mRNA transcripts associated with osteoblastic differentiation while downregulating 2171 transcripts compared to control cells. Notably, genes such as ALP, osteocalcin (OC), osteonectin (ON), collagen type I alpha 1 (COL1A1), and osteopontin (OPN) were significantly upregulated .

- Signaling Pathways : Bioinformatics analysis indicated that treatment with this compound enriched networks related to CAMP, PI3K, P38 MAPK, and HIF1A signaling pathways. These networks play critical roles in connective tissue development and cellular responses to hypoxia .

Effects on β-Cell Function

In addition to its role in bone biology, this compound has been investigated for its effects on pancreatic β-cells. A study involving c-Kit Wv/+ male mice showed that administration of this compound improved glucose tolerance and enhanced β-cell proliferation by modulating the Akt/GSK-3β signaling pathway. The treatment resulted in increased levels of β-catenin and cyclin D1 in pancreatic islets, suggesting a protective effect against diabetes onset .

Study on Human MSCs

In a detailed examination of human MSCs treated with this compound:

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays to measure ALP activity and mineralization.

- Results : The treated cells exhibited significantly higher ALP staining intensity and mineralized matrix formation compared to controls. This was confirmed through Alizarin red staining techniques .

In Vivo Studies on Mice

Another significant investigation involved administering this compound to c-Kit mice over two weeks:

- Findings : Treated mice showed normal fasting blood glucose levels and improved insulin secretion capabilities. The study concluded that inhibition of GSK-3β by this compound could delay diabetes onset by enhancing β-cell function .

Summary Table of Biological Activities

Propriétés

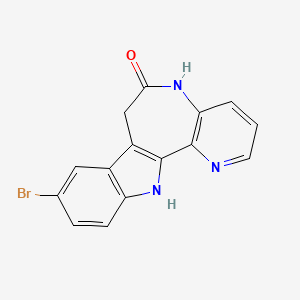

IUPAC Name |

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.